3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate
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Overview
Description
3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate is a synthetic steroid compound It belongs to the class of pregnane steroids, which are derivatives of the naturally occurring steroid, pregnane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation reactions to introduce hydroxyl groups at specific positions on the steroid backbone. The final step involves the acetylation of the hydroxyl group at the 21st position to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of ketones may yield secondary alcohols .
Scientific Research Applications
3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Used in the development of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The pathways involved may include anti-inflammatory and immunomodulatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 3alpha,17alpha,21-Trihydroxy-5beta-Pregnane-11,20-dione
- 3alpha,21-Dihydroxy-5beta-Pregnane-11,20-dione
- 5alpha-Pregnane-3alpha,17alpha-diol-20-one
Uniqueness
3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate is unique due to its specific hydroxylation pattern and acetate ester, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1856-12-8 |
---|---|
Molecular Formula |
C23H34O6 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[2-[(3S,5S,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-17,20,25,28H,4-12H2,1-3H3/t14-,15-,16-,17-,20+,21-,22-,23-/m0/s1 |
InChI Key |
MULICLCRGFYQJF-IOMBSTRLSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
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